molecular formula C14H17N5O2 B2778114 3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one CAS No. 2379983-90-9

3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B2778114
CAS No.: 2379983-90-9
M. Wt: 287.323
InChI Key: SWJZOQGTTKCBEG-UHFFFAOYSA-N
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Description

3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is a complex heterocyclic compound that features a unique combination of imidazo[4,5-b]pyridine, pyrrolidine, and oxazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is unique due to its combination of three distinct heterocyclic moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-17-12-11(3-2-5-15-12)16-13(17)18-6-4-10(9-18)19-7-8-21-14(19)20/h2-3,5,10H,4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJZOQGTTKCBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCC(C3)N4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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